molecular formula C11H20ClNO2 B13542836 1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride

1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride

Cat. No.: B13542836
M. Wt: 233.73 g/mol
InChI Key: YQEHADXDCFBCOD-UHFFFAOYSA-N
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Description

1-azaspiro[55]undecane-9-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions with Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents, making it a potential candidate for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potent activity against Mycobacterium tuberculosis. Its ability to inhibit the MmpL3 protein sets it apart from other similar compounds .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

1-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)9-3-6-11(7-4-9)5-1-2-8-12-11;/h9,12H,1-8H2,(H,13,14);1H

InChI Key

YQEHADXDCFBCOD-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCC(CC2)C(=O)O.Cl

Origin of Product

United States

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